molecular formula C16H24N2O3S2 B4625702 N-isopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

N-isopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B4625702
M. Wt: 356.5 g/mol
InChI Key: SOAZVHCLUQBNEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds involves detailed organic synthesis procedures, including reactions that form specific molecular structures and modifications to introduce various functional groups. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved π–π interactions and hydrogen-bonding interactions to form a three-dimensional network (Mohamed-Ezzat et al., 2023). Similarly, compounds with sterically hindered structures were synthesized and characterized, showing the complexity and diversity of synthetic routes available for such molecules (Rublova et al., 2017).

Molecular Structure Analysis

Molecular structure analyses often involve crystallographic studies and density functional theory (DFT) to elucidate the arrangement of atoms within a molecule. For example, DFT and Hirshfeld surface analysis were used to study the molecular structure and intermolecular interactions of benzenesulfonamide compounds containing piperazine heterocycles, revealing insights into their pharmacological potential (Xiao et al., 2022).

Chemical Reactions and Properties

The chemical reactions and properties of benzenesulfonamide derivatives are diverse, with several studies focusing on their reactivity and potential as inhibitors or activators in biochemical processes. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors highlight the molecule's reactivity and potential in medicinal chemistry (Röver et al., 1997).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and stability, are crucial for their practical applications. While specific details on N-isopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide were not provided, similar compounds' studies offer insights into these properties. For example, the metabolic stability of triazine derivatives was assessed, indicating the importance of these evaluations in drug development processes (Żołnowska et al., 2016).

Chemical Properties Analysis

Chemical properties, including reactivity, bond formation, and inhibition capabilities, are essential for understanding a molecule's potential applications. The design, synthesis, and biological evaluation of ureido benzenesulfonamides incorporating triazine moieties as potent carbonic anhydrase IX inhibitors demonstrate the intricate chemical properties that can be tailored for specific biochemical targets (Lolak et al., 2019).

Scientific Research Applications

Gastroprotective Properties

Ebrotidine as a Gastroprotective Agent : The compound Ebrotidine, while not exactly "N-isopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide," is a related sulfonamide with significant gastroprotective properties. It combines H2-receptor antagonist properties with cytoprotective actions, enhancing the physicochemical characteristics of mucus gel, thereby promoting ulcer healing and protecting gastric epithelial integrity. Its unique ability to enhance mucosal repair without depending on endogenous prostaglandin generation makes it a drug of great potential in treating ulcer diseases (Slomiany et al., 1997).

Role in Cytochrome P450 Modulation

Inhibition of Cytochrome P450 Isoforms : The study of chemical inhibitors of cytochrome P450 (CYP) isoforms, including compounds similar to the sulfonamide , is crucial for understanding drug-drug interactions. Selective inhibition of these isoforms is vital for deciphering the specific roles of CYPs in drug metabolism. Such inhibitors, including the sulfonamide analogs, provide insights into the metabolic pathways affecting drug efficacy and toxicity (Khojasteh et al., 2011).

Antimicrobial and Antioxidant Properties

Thymoquinone and Thymol : Related compounds like thymoquinone and thymol, sharing structural similarities with the sulfonamide , have been researched for their pharmacological properties. Thymoquinone, for instance, exhibits potent antioxidant, anti-inflammatory, and organoprotective activities, offering therapeutic potential across various diseases. Similarly, thymol demonstrates broad-spectrum antimicrobial, antioxidant, and anti-inflammatory effects, underscoring the importance of such compounds in pharmaceutical development (Goyal et al., 2017); (Marchese et al., 2017).

Isoquinoline Derivatives and Neurological Applications

Isoquinoline Derivatives in Neuropharmacology : Isoquinoline derivatives, similar in structure to "N-isopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide," play a significant role in neuropharmacology. They exhibit a wide range of biological activities, including anti-fungal, anti-Parkinsonism, and anti-tumoral effects. These compounds' diverse pharmacological actions highlight the importance of exploring structurally related sulfonamides for therapeutic applications in neurological disorders (Danao et al., 2021).

properties

IUPAC Name

4-methylsulfanyl-3-(piperidine-1-carbonyl)-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-12(2)17-23(20,21)13-7-8-15(22-3)14(11-13)16(19)18-9-5-4-6-10-18/h7-8,11-12,17H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAZVHCLUQBNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfanyl)-3-(piperidin-1-ylcarbonyl)-N-(propan-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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